BKI-1770 -

BKI-1770

Catalog Number: EVT-1534421
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BKI-1770 is a Bumped-Kinase Inhibitor for Cryptosporidiosis Therapy.
Overview

BKI-1770 is a novel compound primarily investigated for its potential as a bumped kinase inhibitor. This compound has garnered attention due to its selective inhibition of specific kinases, which are important in various cellular processes and disease mechanisms. BKI-1770 has been particularly studied for its effects on C. parvum cyclin-dependent protein kinase 1 and human SRC kinase, indicating its potential applications in treating parasitic infections and certain cancers.

Source

BKI-1770 was developed as part of a series of bumped kinase inhibitors aimed at targeting unique kinase pathways. The research surrounding this compound has been documented in various scientific articles, including studies published in the National Institutes of Health's PubMed Central, which detail its synthesis, pharmacological properties, and biological activities .

Classification

BKI-1770 falls under the classification of small molecule inhibitors, specifically targeting protein kinases. It is part of a broader category known as bumped kinase inhibitors, which are designed to selectively inhibit kinases that are implicated in disease processes without affecting closely related kinases.

Synthesis Analysis

Methods

The synthesis of BKI-1770 involves several organic chemistry techniques aimed at constructing the desired molecular framework. The methods typically include:

  1. Reagents and Conditions: Specific reagents are employed to facilitate the formation of key bonds within the molecule. The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields.
  2. Purification Techniques: After synthesis, compounds are purified using techniques such as chromatography to isolate BKI-1770 from by-products.

Technical Details

The detailed synthetic pathway for BKI-1770 includes several steps, starting from commercially available precursors. These steps may involve:

  • Formation of key intermediates through nucleophilic substitutions or coupling reactions.
  • Use of protective groups to prevent unwanted reactions during multi-step syntheses.
  • Final deprotection steps to yield the active compound.
Molecular Structure Analysis

Structure

BKI-1770 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The exact structure can be represented by its chemical formula and structural diagram, which highlight the arrangement of atoms within the molecule.

Data

The molecular weight of BKI-1770 is approximately 300 g/mol, and its structural features include:

  • Multiple aromatic rings that enhance binding affinity to target proteins.
  • Functional groups that provide solubility and stability in biological environments.
Chemical Reactions Analysis

Reactions

BKI-1770 undergoes various chemical reactions that are critical for its function as an inhibitor. Key reactions include:

  1. Binding Interactions: The compound interacts with target kinases through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Metabolism: In vivo studies have shown that BKI-1770 is metabolized into several metabolites, including glucuronides and dehydrogenated forms, which may also exhibit biological activity .

Technical Details

The metabolic pathways for BKI-1770 have been characterized using mass spectrometry techniques, allowing researchers to identify significant metabolites and their potential effects on pharmacokinetics.

Mechanism of Action

Process

BKI-1770 exerts its pharmacological effects primarily through competitive inhibition of specific kinases involved in cell cycle regulation and signal transduction pathways. By binding to the ATP-binding site of these kinases, BKI-1770 prevents substrate phosphorylation, thereby disrupting downstream signaling cascades crucial for cell proliferation and survival.

Data

In vitro assays have demonstrated that BKI-1770 has an IC50 value in the low micromolar range for its target kinases, indicating potent inhibitory activity . This selectivity is essential for minimizing off-target effects, which can lead to toxicity.

Physical and Chemical Properties Analysis

Physical Properties

BKI-1770 is characterized by:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Demonstrates good solubility in organic solvents and moderate solubility in aqueous solutions at physiological pH levels.

Chemical Properties

Chemical analyses reveal that BKI-1770 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its logP value indicates favorable lipophilicity for cellular penetration.

Applications

Scientific Uses

BKI-1770 has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a lead compound for developing new therapeutics targeting specific kinases involved in cancer and parasitic diseases.
  2. Biochemical Studies: Utilized in research settings to elucidate kinase signaling pathways and their roles in disease mechanisms.
  3. Preclinical Studies: Investigated for safety and efficacy profiles in animal models prior to potential clinical trials.
Introduction to Bumped Kinase Inhibitors (BKIs) in Apicomplexan Parasite Therapeutics

Global Burden of Cryptosporidiosis and Unmet Therapeutic Needs

Cryptosporidiosis represents a devastating global health challenge, with Cryptosporidium parasites causing severe diarrheal disease primarily affecting children in resource-limited settings. Recent epidemiological data reveals cryptosporidiosis as the second leading cause of life-threatening diarrhea in children under 5 years old, responsible for approximately 48,000 annual deaths and 4.2 million disability-adjusted life years (DALYs) lost worldwide [2] [10]. The parasite demonstrates remarkable environmental resilience, with its oocysts remaining infectious for months in water and soil, facilitating transmission through contaminated water supplies, food sources, and direct fecal-oral contact. Currently, nitazoxanide stands as the only FDA-approved therapeutic, but its efficacy remains severely limited: it shows <30% efficacy in malnourished children, demonstrates inconsistent results in immunocompromised individuals, and is not approved for infants under 1 year of age—the demographic experiencing the highest mortality rates [2] [5]. This therapeutic gap underscores the urgent need for novel anticryptosporidial agents with improved clinical efficacy across vulnerable populations.

Table 1: Therapeutic Gaps in Cryptosporidiosis Management

Therapeutic ChallengeImpactPopulation Affected
Limited nitazoxanide efficacy≤30% parasite clearanceMalnourished children, immunocompromised
Age restrictionNo approved treatmentInfants <12 months
Chronic sequelaeGrowth stunting, cognitive deficitsPediatric survivors
Environmental persistenceFrequent reinfectionEndemic populations
Zoonotic transmissionAgricultural economic lossesLivestock workers

Calcium-Dependent Protein Kinase 1 (CDPK1) as a Pharmacological Target

Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) has emerged as a highly promising molecular target for rational drug design against cryptosporidiosis. This unique enzyme belongs to a family of calcium-sensing kinases exclusive to apicomplexan parasites, absent in mammalian hosts, providing an exceptional therapeutic window for selective inhibition [2]. Structurally, CpCDPK1 features a small gatekeeper residue (glycine) in its ATP-binding pocket, contrasting with the bulky residues (methionine, threonine, or leucine) found in mammalian kinases. This structural distinction creates a unique opportunity for designing selective "bumped" inhibitors that exploit the smaller gatekeeper pocket [2] [6]. Functionally, CpCDPK1 regulates critical parasitic processes including host cell invasion, gliding motility, and parasite egress. Genetic knockdown studies demonstrate that even partial suppression of CpCDPK1 expression significantly reduces C. parvum proliferation in host cells, validating its essential role in the parasitic life cycle [2]. The convergence of structural accessibility and functional indispensability positions CpCDPK1 as an ideal target for bumped kinase inhibitor development.

Rationale for 5-Aminopyrazole-4-Carboxamide Scaffold Development

The evolution of BKIs has progressed through multiple chemotypes, with earlier pyrazolopyrimidine (PP) scaffolds exhibiting promising anti-cryptosporidial efficacy but unacceptable cardiotoxicity profiles due to human ether-à-go-go-related gene (hERG) channel inhibition [2] [6]. This limitation prompted intensive medicinal chemistry efforts focused on the 5-aminopyrazole-4-carboxamide (AC) scaffold, which demonstrated superior target selectivity and reduced cardiovascular liabilities. The AC scaffold offers distinct molecular advantages: 1) Enhanced hydrophilic character improving aqueous solubility (>60 μM at pH 6.5 versus <10 μM for PP analogs); 2) Synthetic versatility enabling diverse substitutions at the N1 and C3 positions; and 3) Reduced aromaticity diminishing hERG binding potential [2] [6]. Additionally, the AC core demonstrates favorable metabolic stability in hepatocyte assays, reducing the generation of reactive metabolites that plagued earlier chemotypes. These collective attributes established the foundation for developing optimized BKIs, including BKI-1770, specifically engineered to overcome the limitations of previous generations while maintaining potent anti-parasitic activity.

Table 2: Comparative Analysis of BKI Scaffolds Targeting CpCDPK1

Scaffold TypeRepresentative CompoundCpCDPK1 IC₅₀ (μM)hERG IC₅₀ (μM)Solubility (pH 6.5, μM)Primary Limitation
Pyrazolopyrimidine (PP)BKI-12940.005<1.0<10Cardiotoxicity
Pyrrolopyrimidine (PrP)BKI-16490.008>3045Synthetic complexity
5-Aminopyrazole-4-carboxamide (AC)BKI-15170.003>30>50Metabolic instability
Optimized ACBKI-17700.002>3060.2Limited toxicity profile

Properties

Product Name

BKI-1770

IUPAC Name

5-Amino-3-(6-ethoxynaphthalen-2-yl)-1-(4-hydroxy-2-methylbutan-2-yl)-1H-pyrazole-4-carboxamide

Molecular Formula

C21H26N4O3

Molecular Weight

382.464

InChI

InChI=1S/C21H26N4O3/c1-4-28-16-8-7-13-11-15(6-5-14(13)12-16)18-17(20(23)27)19(22)25(24-18)21(2,3)9-10-26/h5-8,11-12,26H,4,9-10,22H2,1-3H3,(H2,23,27)

InChI Key

OBPBNYWSAYFJIX-UHFFFAOYSA-N

SMILES

O=C(C1=C(N)N(C(CCO)(C)C)N=C1C2=CC=C3C=C(OCC)C=CC3=C2)N

Solubility

Soluble in DMSO

Synonyms

BKI-1770; BKI 1770; BKI1770;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.